![molecular formula C14H9N3O6 B15077680 2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene CAS No. 65200-02-4](/img/structure/B15077680.png)
2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene is an organic compound with the molecular formula C14H9N3O6 and a molecular weight of 315.238 g/mol . This compound is characterized by the presence of nitro groups and a phenyl ring, making it a member of the nitroaromatic family. It is primarily used in scientific research and has various applications in chemistry and industry.
Vorbereitungsmethoden
The synthesis of 2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene typically involves the nitration of 1-[(E)-2-(3-nitrophenyl)ethenyl]benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control to meet the standards required for commercial use.
Analyse Chemischer Reaktionen
2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to attack by nucleophiles.
Wissenschaftliche Forschungsanwendungen
2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving the interaction of nitroaromatic compounds with biological systems, including their potential effects on cellular processes.
Medicine: Research into the pharmacological properties of nitroaromatic compounds includes investigations into their potential as therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene involves its interaction with various molecular targets and pathways. The nitro groups play a crucial role in its reactivity, influencing its ability to participate in redox reactions and interact with nucleophiles. The compound’s effects on biological systems are often mediated through its ability to generate reactive intermediates, which can interact with cellular components and alter their function .
Vergleich Mit ähnlichen Verbindungen
2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene can be compared with other nitroaromatic compounds, such as:
2,4-dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-dinitrotoluene: Used in the production of explosives and as an intermediate in chemical synthesis.
2,4,6-trinitrotoluene (TNT): A well-known explosive compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other nitroaromatic compounds .
Eigenschaften
CAS-Nummer |
65200-02-4 |
|---|---|
Molekularformel |
C14H9N3O6 |
Molekulargewicht |
315.24 g/mol |
IUPAC-Name |
2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9N3O6/c18-15(19)12-3-1-2-10(8-12)4-5-11-6-7-13(16(20)21)9-14(11)17(22)23/h1-9H/b5-4+ |
InChI-Schlüssel |
OUXDWRIVHNBVLH-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


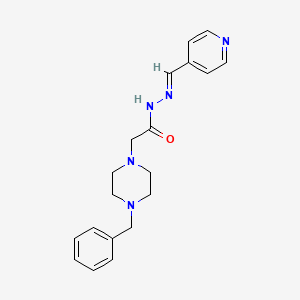
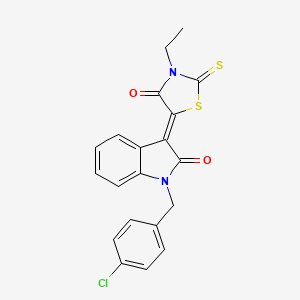
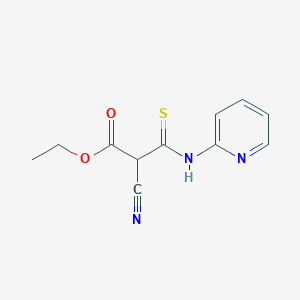

![ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077622.png)
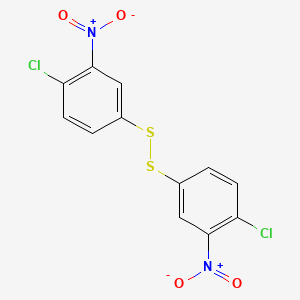
![ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B15077637.png)
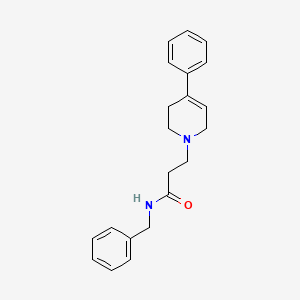

![Decane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B15077650.png)
![2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane](/img/structure/B15077654.png)
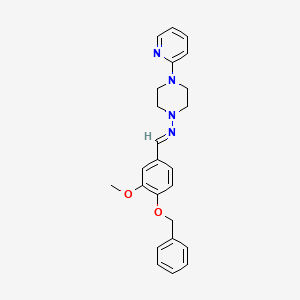
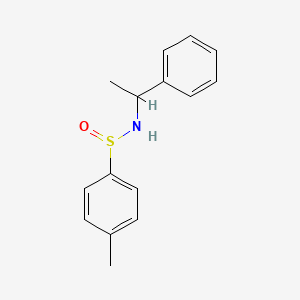
![2-[[2-(2-Bromopropanoylamino)acetyl]amino]acetic acid](/img/structure/B15077685.png)
